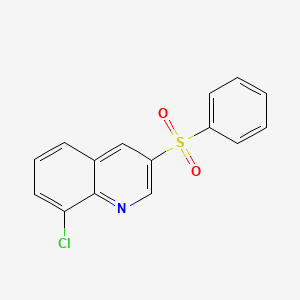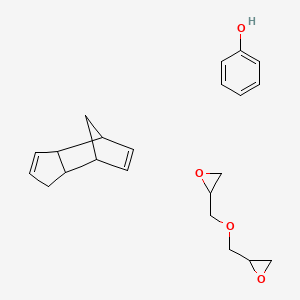
8-Chloro-3-(phenylsulfonyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-3-(phenylsulfonyl)quinoline is a chemical compound with the molecular formula C15H10ClNO2S and a molecular weight of 303.76 . It is also known by other synonyms such as Quinoline, 8-chloro-3-(phenylsulfonyl)- and 3-(Benzenesulfonyl)-8-chloroquinoline .
Synthesis Analysis
The synthesis of this compound and its derivatives involves various protocols. For instance, the synthesis of biologically and pharmaceutically active quinoline and its analogues has been reported in numerous articles . Another study synthesized a series of new 3-(phenylsulfonyl)quinoline derivatives and performed their molecular docking .Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzene ring fused with a pyridine moiety . The antagonist activity of the 3-(phenylsulfonyl)quinolines with respect to 5-HT6 receptors depends on the nature of the 4- and 8-substituents of the heterocycle .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C15H10ClNO2S and a molecular weight of 303.76 . Other properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen
Anticancer Agents : A study by Lee et al. (2016) reported the synthesis of 2-(phenylsulfonyl)quinoline N-hydroxyacrylamides, which showed remarkable enzymatic and cellular activity as potential anticancer agents. They demonstrated significant inhibition of the growth of HCT116 xenografts in vivo, indicating their potential in cancer treatment (Lee et al., 2016).
Remote Sulfonylation : Xia et al. (2016) developed an efficient remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives using stable and safe sodium sulfinates as sulfide sources. This method is more environmentally friendly than previous methods and has implications for the synthesis of various pharmaceutical compounds (Xia et al., 2016).
Cocrystal Formation for Spectroscopic and Electronic Properties : Sureshkumar et al. (2021) studied a cocrystal of 8-hydroxy quinoline-5-sulfonic acid and 5-chloro-8-hydroxyquinoline, examining its spectroscopic and electronic properties. This has applications in understanding molecular interactions and designing materials with specific electronic properties (Sureshkumar et al., 2021).
Antimicrobial and Antimalarial Agents : Parthasaradhi et al. (2015) synthesized novel quinoline-based 1,2,3-triazoles, evaluating them as antimicrobial and antimalarial agents. This highlights the potential of quinoline derivatives in developing new treatments for infectious diseases (Parthasaradhi et al., 2015).
Serotonin Receptor Antagonists : Ivachtchenko et al. (2015) synthesized new 3-(phenylsulfonyl)quinoline derivatives as serotonin 5-HT6 receptor antagonists, indicating their potential use in treating CNS disorders (Ivachtchenko et al., 2015).
Nonpeptide Inhibitors of Human Heart Chymase : Fukami et al. (2000) developed 3-phenylsulfonylquinazoline-2,4-dione derivatives as potent nonpeptide inhibitors of human heart chymase, which can have therapeutic applications in cardiovascular diseases (Fukami et al., 2000).
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-8-chloroquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2S/c16-14-8-4-5-11-9-13(10-17-15(11)14)20(18,19)12-6-2-1-3-7-12/h1-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNABDNOXXMVHTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C(=C2)C=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Benzothiazolesulfonic acid, 6-methyl-2-[4-[[2-oxo-1-[[(4-sulfo-1-naphthalenyl)amino]carbonyl]propyl]azo]-3-sulfophenyl]-, ammonium sodium salt](/img/structure/B1168135.png)
![5-(1-Azabicyclo[2.2.1]heptan-3-yl)isoxazole](/img/structure/B1168142.png)